

Technical Guide: Carboxymethyl(trimethyl)azanium;hydrate (Betaine Monohydrate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carboxymethyl(trimethyl)azanium;
hydrate*

Cat. No.: *B1263344*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxymethyl(trimethyl)azanium;hydrate, more commonly known as Betaine Monohydrate, is a zwitterionic quaternary ammonium compound. First discovered in sugar beets (*Beta vulgaris*), its name is derived from the plant's genus.^[1] As a derivative of the amino acid glycine, it plays a crucial role in numerous biological processes.

This technical guide provides an in-depth overview of Betaine Monohydrate, focusing on its chemical and physical properties, its significance in biological systems, and its applications within the pharmaceutical and drug development sectors. Detailed experimental protocols for its quantification are also presented to aid researchers in their laboratory work.

Chemical and Physical Properties

Betaine Monohydrate is a white, crystalline solid that is highly hygroscopic.^[2] Its key quantitative properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	carboxymethyl(trimethyl)azanium;hydrate	PubChem CID 16211272
Synonyms	Betaine Monohydrate, Trimethylglycine Monohydrate, Glycine Betaine Hydrate	[3]
CAS Number	590-47-6	[4][5]
Molecular Formula	C ₅ H ₁₃ NO ₃	[5]
Molecular Weight	135.16 g/mol	[5][6]
Appearance	White to off-white crystalline powder	[2][5]
Melting Point	293°C (decomposes)	[5]
Solubility (at 25°C)	Water: 160 g/100g Methanol: 55 g/100g Ethanol: 8.7 g/100g	[5]
pKa	1.83 (Carboxyl group)	
Loss on Drying	11% to 15%	[7]

Biological Significance and Pharmaceutical Applications

Betaine's multifaceted role in biochemistry makes it a compound of significant interest for researchers and drug development professionals. Its primary functions are as an organic osmolyte and a methyl group donor.[8][9]

As an Osmolyte and Cryoprotectant

As an osmoprotectant, betaine accumulates in cells under stress (such as dehydration or high salinity) to help maintain cell volume, structural integrity, and normal physiological function.[8] This property is leveraged in pharmaceutical formulations where it acts as a stabilizing excipient for sensitive biologics, vaccines, and cellular therapies.[4] Its cryoprotective properties

are also valuable for protecting cells and biological molecules during processing and storage.

[4]

As a Methyl Donor

Betaine is a critical component of the methionine cycle, where it donates a methyl group for the remethylation of homocysteine to methionine. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), which is primarily found in the liver and kidneys. By facilitating this conversion, betaine helps to lower levels of homocysteine, an amino acid linked to cardiovascular disease.[10] Anhydrous betaine is an FDA-approved drug (Cystadane) for the treatment of genetic homocystinuria to reduce homocysteine levels.[1][10] This role in methylation also supports essential cellular functions like DNA synthesis and protein metabolism.[8]

Role in Cellular Signaling Pathways

Recent research has highlighted betaine's ability to modulate various cellular signaling pathways, indicating its therapeutic potential beyond its primary metabolic functions.

- AKT/MAPK Pathways: Studies have shown that betaine can inhibit the proliferation of certain cell types, such as mesangial cells under high glucose conditions, by downregulating the phosphorylation of Akt, Erk1/2, and p38 MAPK.[9]
- PI3K/Akt Pathway: Betaine has been observed to alleviate cognitive deficits in diabetic models by regulating the PI3K/Akt signaling pathway.[11]
- NF-κB Pathway: It has demonstrated anti-angiogenic effects by suppressing the activation of NF-κB and Akt.[12]
- Inflammasome Regulation: Betaine can affect the production and release of the pro-inflammatory cytokine IL-1 β by modulating signaling pathways such as NF-κB and the NLRP3 inflammasome.[13]

These findings suggest that betaine could be a valuable molecule in the development of therapies for conditions involving cellular proliferation, inflammation, and metabolic dysregulation.

Experimental Protocols

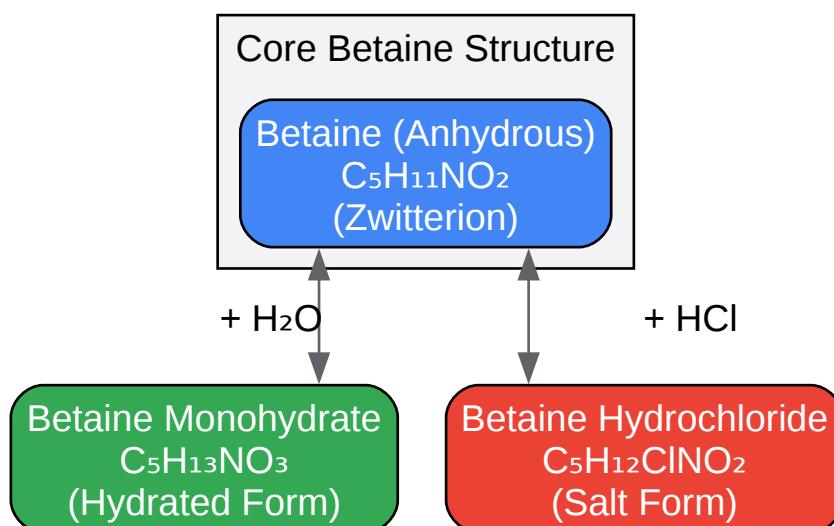
Accurate quantification of betaine is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used, reliable method.

Quantification of Betaine by HPLC

This protocol provides a general methodology for the determination of betaine in biological or feed samples, based on established methods.[\[14\]](#)[\[15\]](#)

1. Sample Preparation and Extraction: a. Weigh the homogenized sample (e.g., 4g of feed ingredient or a prepared tissue sample). b. Perform an extraction using a methanolic potassium hydroxide (KOH) solution in a suitable apparatus (e.g., Goldfisch) with heating for approximately 3 hours.[\[14\]](#) c. After extraction, add activated charcoal and concentrated hydrochloric acid (HCl) to remove impurities.[\[14\]](#) d. Centrifuge the mixture to pellet the solids.
2. Ion-Exchange Chromatography Cleanup: a. Pass the supernatant from the previous step through a strong cation exchange resin (e.g., Dowex 50W-X12, H+ form).[\[14\]](#) b. Wash the column with deionized water to remove unbound compounds. c. Elute the retained betaine from the column using 1.5 N HCl.[\[14\]](#) d. Collect the elute, evaporate it to dryness (e.g., under a stream of air), and reconstitute the residue in a known volume of deionized water (e.g., 1 mL).[\[14\]](#)
3. HPLC Analysis: a. Column: Cation exchange column (e.g., Partisil SCX-10).[\[14\]](#) b. Mobile Phase: Isocratic elution with 50 mM potassium phosphate monobasic (KH_2PO_4) in water.[\[14\]](#) c. Flow Rate: 1.5 mL/min.[\[14\]](#) d. Detection: UV absorbance at a low wavelength, typically 200 nm, as betaine lacks a strong chromophore.[\[14\]](#)[\[15\]](#) e. Quantification: Prepare a standard curve using known concentrations of a betaine standard (e.g., betaine hydrochloride). Calculate the concentration in the sample by comparing its peak area to the standard curve.

Other Analytical Methods

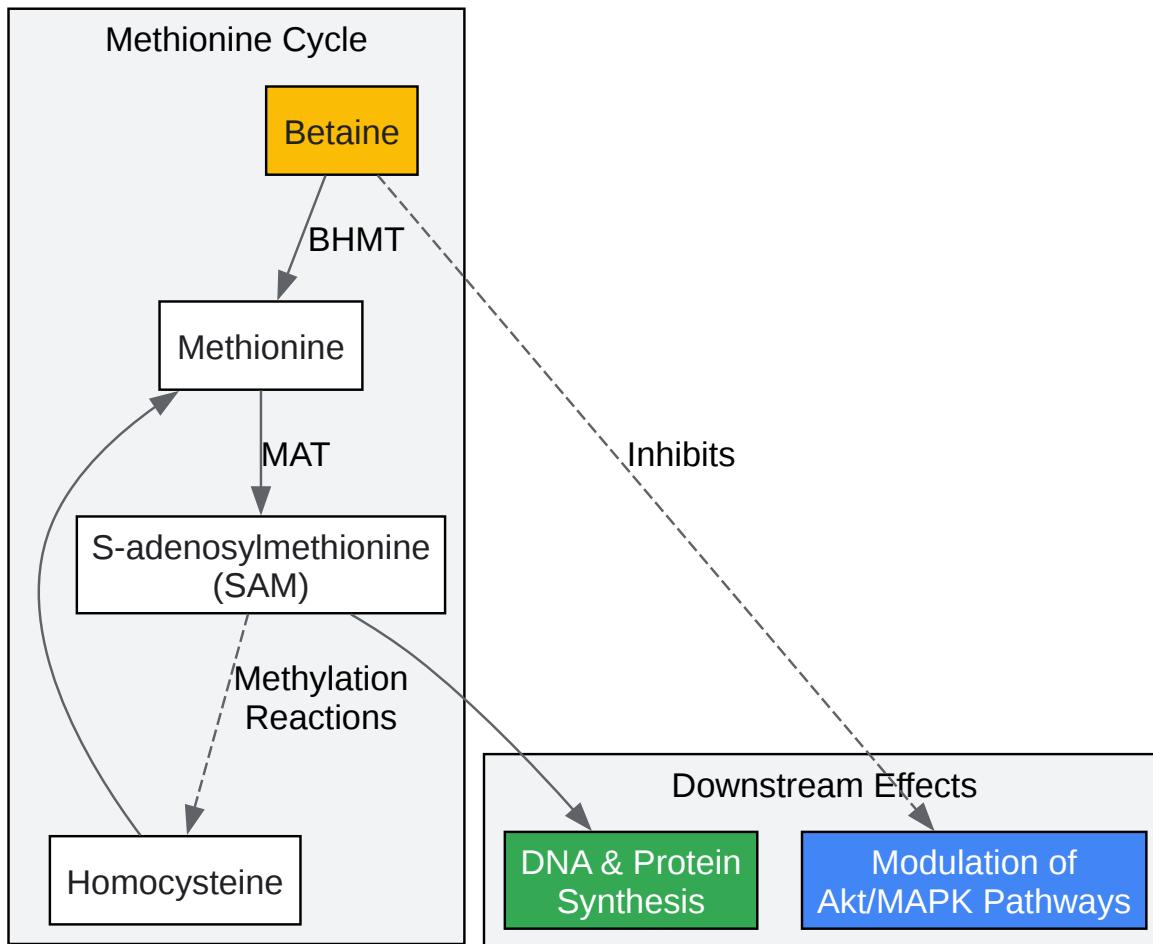

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separation, coupled with ESI-MS/MS for detection, monitoring the precursor ion at m/z 118 for betaine.[\[16\]](#)[\[17\]](#)

- Titration: A classic method involves dissolving the sample in glacial acetic acid, adding mercuric acetate, and titrating with a perchloric acid standard solution using crystal violet as an indicator.[18]

Visualizations

Logical Relationship of Betaine Forms

The following diagram illustrates the relationship between the anhydrous betaine zwitterion, its common monohydrate form, and a representative salt, betaine HCl.



[Click to download full resolution via product page](#)

Caption: Relationship between anhydrous betaine and its hydrate and salt forms.

Betaine's Role in Methionine Metabolism

This diagram shows a simplified workflow of betaine's involvement in the methionine cycle and its influence on downstream cellular processes.

[Click to download full resolution via product page](#)

Caption: Betaine's role as a methyl donor in the methionine cycle.

Conclusion

Carboxymethyl(trimethyl)azanium;hydrate is a functionally versatile compound with established roles in metabolism and emerging potential as a modulator of key cellular signaling pathways. For researchers and drug development professionals, its properties as an osmolyte, cryoprotectant, and methyl donor offer broad utility, from formulation stabilization to direct therapeutic applications. The analytical methods detailed herein provide a robust framework for its accurate quantification, facilitating further research into its diverse biological activities and potential for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Betaine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. BETAINE MONOHYDRATE | 17146-86-0 [chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. Betaine Monohydrate, China Reliable Betaine Monohydrate Manufacturer and Supplier - Pengbo Biotechnology [choline-betaine.com]
- 6. synthetic, ≥99%, osmoprotectant, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 7. Betaine monohydrate, 99+%, for analysis 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. nbino.com [nbino.com]
- 9. Betaine alleviates high glucose-induced mesangial cell proliferation by inhibiting cell proliferation and extracellular matrix deposition via the AKT/ERK1/2/p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Betaine Alleviates Cognitive Deficits in Diabetic Rats via PI3K/Akt Signaling Pathway Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betaine inhibits in vitro and in vivo angiogenesis through suppression of the NF-κB and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betaine Inhibits Interleukin-1 β Production and Release: Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. researchgate.net [researchgate.net]
- 16. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The method for determining the content of betaine!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
- To cite this document: BenchChem. [Technical Guide: Carboxymethyl(trimethyl)azanium;hydrate (Betaine Monohydrate)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1263344#molecular-weight-and-formula-of-carboxymethyl-trimethyl-azanium-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com